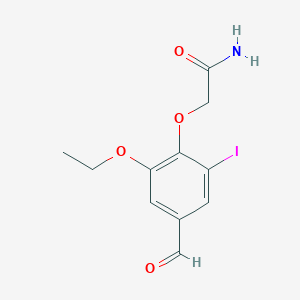
2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetamide is an organic compound with the molecular formula C11H12INO4 and a molecular weight of 349.12175 g/mol . This compound is characterized by the presence of an ethoxy group, a formyl group, and an iodine atom attached to a phenoxy ring, along with an acetamide functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-iodophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate to form 2-ethoxy-4-iodophenol.
Formylation: The next step involves the formylation of the phenoxy intermediate using a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid like aluminum chloride to yield 2-ethoxy-4-formyl-6-iodophenol.
Acetamide Formation: Finally, the formylated intermediate is reacted with chloroacetamide in the presence of a base such as sodium hydride to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: 2-(2-Ethoxy-4-carboxy-6-iodophenoxy)acetamide.
Reduction: 2-(2-Ethoxy-4-hydroxymethyl-6-iodophenoxy)acetamide.
Substitution: 2-(2-Ethoxy-4-formyl-6-azidophenoxy)acetamide.
Scientific Research Applications
2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to biological targets. The ethoxy and acetamide groups contribute to the compound’s solubility and stability, facilitating its interaction with cellular components.
Comparison with Similar Compounds
2-(2-Ethoxy-4-formyl-6-iodophenoxy)acetamide can be compared with similar compounds such as:
2-(2-Ethoxy-4-formyl-6-bromophenoxy)acetamide: This compound has a bromine atom instead of iodine, which affects its reactivity and binding properties.
2-(2-Ethoxy-4-formyl-6-chlorophenoxy)acetamide: The presence of chlorine instead of iodine results in different chemical and biological activities.
2-(2-Ethoxy-4-formyl-6-fluorophenoxy)acetamide: The fluorine atom imparts unique electronic properties, influencing the compound’s reactivity and interactions.
The uniqueness of this compound lies in the presence of the iodine atom, which provides distinct reactivity and binding characteristics compared to its halogenated analogs.
Properties
IUPAC Name |
2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO4/c1-2-16-9-4-7(5-14)3-8(12)11(9)17-6-10(13)15/h3-5H,2,6H2,1H3,(H2,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCIHEPKFXMMAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
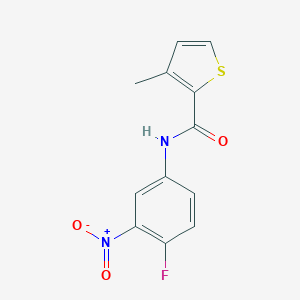

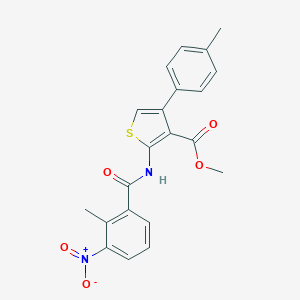
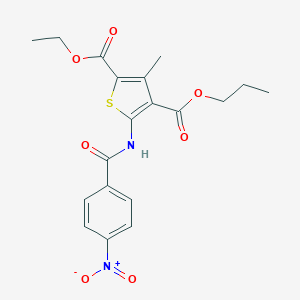
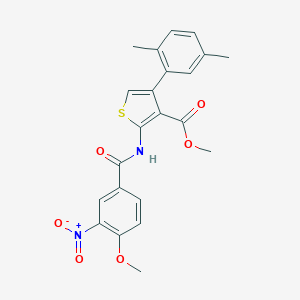
![5-[(4-fluorophenoxy)methyl]-N-(4-methylbenzyl)-2-furamide](/img/structure/B450262.png)
![N-{4-[N-(3,4-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}-4-fluorobenzamide](/img/structure/B450263.png)
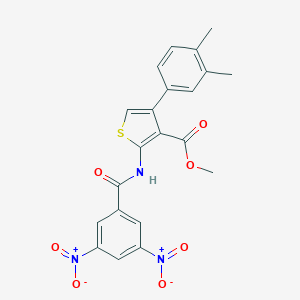
![N-(5-bromo-2-pyridinyl)-4-[4-methoxy-3-(phenoxymethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B450265.png)
![Methyl 2-[(3-chlorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B450267.png)
![4-{[4-[4-(TERT-BUTYL)PHENYL]-3-(METHOXYCARBONYL)-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID](/img/structure/B450268.png)
![3-bromo-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide](/img/structure/B450271.png)
![2-(4-chlorophenoxy)-N'-[4-(difluoromethoxy)benzylidene]-2-methylpropanohydrazide](/img/structure/B450272.png)
![Ethyl 4-(4-bromophenyl)-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B450273.png)
